![molecular formula C21H19N5OS B2590886 N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891118-88-0](/img/structure/B2590886.png)
N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N5OS and its molecular weight is 389.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through a review of relevant literature, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically includes the formation of the triazole ring and subsequent modifications to introduce the thioacetamide moiety. The structural formula is represented as:
This structure features a 1,2,4-triazole ring fused with a pyridazine derivative, which is known for contributing to diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. A study on similar triazole compounds indicated that they possess antibacterial and antifungal activities against various pathogens. For instance, compounds structurally related to this compound demonstrated over 90% inhibition of Mycobacterium growth in preliminary screenings .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented extensively. In vitro studies have shown that these compounds can inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For instance, tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs were reported to significantly reduce mRNA levels of these enzymes in RAW264.7 cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications on the phenyl ring or the introduction of different substituents on the triazole can enhance potency and selectivity for specific biological targets. For example, variations in the alkyl or aryl groups attached to the triazole can lead to significant changes in their antimicrobial efficacy and anti-inflammatory properties .
Case Studies
Several case studies have investigated the biological effects of compounds related to this compound:
- Antitubercular Activity : A series of pyrazole and triazole derivatives were screened for their ability to inhibit Mycobacterium tuberculosis. Compounds with similar structures showed promising results with IC50 values indicating strong inhibitory effects .
- Enzyme Inhibition : Compounds were tested for their ability to inhibit human dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive agents. The results indicated that modifications on the triazole ring significantly impacted enzyme inhibition activity .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Applications De Recherche Scientifique
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties. The compound N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has been evaluated for its efficacy against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentrations (MICs): The compound showed MIC values ranging from 0.98 to 3.9 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating strong antibacterial activity compared to standard antibiotics like ampicillin (MIC = 0.24 µg/mL) .
- Mechanism of Action: The presence of electron-withdrawing groups in the structure enhances the antibacterial efficacy by affecting the compound's interaction with bacterial cell membranes .
Antifungal Properties
The antifungal activity of the compound has also been investigated. It was found to inhibit the growth of various fungal strains effectively.
Key Findings:
- The compound exhibited significant inhibition zones against common pathogenic fungi in vitro. This suggests its potential utility in treating fungal infections .
Anticonvulsant Activity
The anticonvulsant properties of this compound were assessed using various animal models.
Key Findings:
- In a picrotoxin-induced convulsion model, the compound demonstrated high protective effects against seizures. The structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring could enhance anticonvulsant efficacy .
- Compounds with similar structural features have been shown to provide significant protection in seizure models, highlighting the importance of the triazole moiety .
Data Summary
The following table summarizes the key findings regarding the applications of this compound:
Application | Activity | MIC/ED50 Values | Notes |
---|---|---|---|
Antibacterial | Effective against Gram-positive | 0.98 - 3.9 µg/mL | Comparable to ampicillin (0.24 µg/mL) |
Antifungal | Significant inhibition zones | Not specified | Effective against various fungal strains |
Anticonvulsant | High protective effect in models | ED50 not specified | Structure modifications enhance efficacy |
Case Study 1: Antibacterial Efficacy
A study conducted by Salem et al. (2017) highlighted the antibacterial efficacy of thiazole derivatives similar to this compound. The research focused on evaluating their MIC against various bacterial strains and established a correlation between structural modifications and increased antibacterial activity .
Case Study 2: Anticonvulsant Properties
In a study published by Siddiqui et al., a series of pyridazine-thiazole hybrids were synthesized and tested for anticonvulsant activity. The findings indicated that compounds with similar structural motifs to this compound exhibited significant protection in seizure models . This suggests a promising avenue for further exploration into its anticonvulsant potential.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-15-7-9-16(10-8-15)13-22-20(27)14-28-21-24-23-19-12-11-18(25-26(19)21)17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDAEQHGVKHRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.